molecular formula C9H5ClFN B1465131 8-Chloro-5-fluoroquinoline CAS No. 917251-76-4

8-Chloro-5-fluoroquinoline

Cat. No. B1465131
CAS RN: 917251-76-4
M. Wt: 181.59 g/mol
InChI Key: LBYJRVZCGDZRCP-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have versatile applications in fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of fluorinated quinolines, like this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound with one nitrogen atom, substituted with a chlorine atom at the 8th position and a fluorine atom at the 5th position .


Chemical Reactions Analysis

Fluorinated quinolines, like this compound, undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline and 5,8-difluoroquinoline is formed .

Scientific Research Applications

  • Double Helix Formation and Hybridization Studies : 8-Chloroquinoline oligoamides have been synthesized and shown to assemble into double helical dimers, both in solution and in solid state. They undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues, with controllable handedness of these double helices via chiral residues (Gan et al., 2010).

  • Development of Chemosensors : A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 reveals its selective response to Cd2+ ions over other metal ions, indicated by a significant increase in fluorescence. This compound may be useful for measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi et al., 2001).

  • Anticancer Drug Development : Research on (5-Chloroquinolin-8-yl)-2-fluorobenzoate, which contains an 8-hydroxyquinoline scaffold, is relevant for anticancer drug development. The study details the synthesis and structural analysis of this compound, highlighting its supramolecular characteristics and potential as a structure director (Moreno-Fuquen et al., 2017).

  • Metal Ion Detection and Sensor Development : 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores have been designed for turn-on and ratiometric signal output in fluorescence-based sensor arrays. These arrays are efficient in distinguishing between cationic analytes (Palacios et al., 2007).

  • Corrosion Detection : 8-Hydroxyquinoline has been successfully used as a ferric ion sensitive indicator in epoxy coatings for detecting underlying corrosion in metal structures. It shows fluorescence turn-on mechanism upon chelation with Fe2+/Fe3+ ions produced during anodic reaction (Roshan et al., 2018).

  • Exploring Anticancer Activity : 8-Hydroxyquinoline derivatives have been studied for their anticancer activity, relying on complex formation with redox active copper and iron ions. The anticancer activity of these compounds seems correlated with their metal binding properties, offering insight into their mechanism of action and potential for cancer therapy (Pape et al., 2018).

  • Synthesis and Evaluation for Antimicrobial Properties : Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have been synthesized and evaluated as dual inhibitors of Mycobacterium tuberculosis and influenza virus, offering potential in developing newer dual inhibitors of tuberculosis and influenza virus (Marvadi et al., 2019).

Mechanism of Action

The fluoroquinolones, which include 8-Chloro-5-fluoroquinoline, are the only direct inhibitors of DNA synthesis. By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV. Ternary complexes of drug, enzyme, and DNA block progress of the replication fork .

Safety and Hazards

8-Chloro-5-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

Future Directions

A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications . This suggests that there is potential for future research and development in the field of 8-Chloro-5-fluoroquinoline and similar compounds.

properties

IUPAC Name

8-chloro-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJRVZCGDZRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700839
Record name 8-Chloro-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917251-76-4
Record name 8-Chloro-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of (5.0 g) 2-chloro-5-fluoroaniline (commercially available, 6.0 g), glycerol (6.0 g) and m-nitrobenzene sulfonic acid sodium salt (11.0 g), was added 20 ml of 70% sulfuric acid dropwise. The reaction temperature was raised to 140° C. for 2 hr. The mixture was then cooled, poured on ice water and filtered through celite. The filtrate was neutralized with NaOH and extracted with CH2Cl2. The combined organic layers were dried over anhydrous MgSO4 and concentrated on a rotary evaporator. The crude product was purified by flash chromatography on silica gel using 100% CH2Cl2 to give 3.7 g of the desired product of a yellow solid; MP=74-76° C.; MS (ES) m/z (relative intensity): 182 (M+H)+ (100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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